Glycidyl oleate

Overview

Description

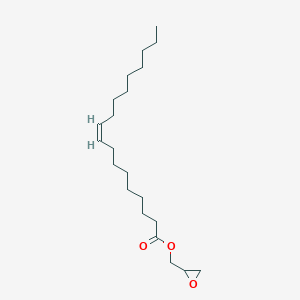

Glycidyl oleate (CAS 5431-33-4) is a glycidyl ester derived from oleic acid (C18:1), characterized by an epoxy group (oxirane ring) and an oleate chain. It is widely studied as a food processing contaminant formed during high-temperature treatments of oils and fats, particularly in fried or baked goods . Its molecular formula is C21H38O3, with a molecular weight of 338.53 g/mol. Structurally, the unsaturated oleic acid chain differentiates it from saturated glycidyl esters like glycidyl palmitate (C16:0) and stearate (C18:0) .

Preparation Methods

Synthetic Routes and Reaction Conditions: Glycidyl oleate can be synthesized by reacting glycidol with oleic acid. The reaction typically occurs under mild conditions, with the presence of a catalyst to facilitate the esterification process. The reaction can be represented as follows:

Glycidol+Oleic Acid→Glycidyl Oleate+Water

Industrial Production Methods: In industrial settings, this compound is often produced during the deodorization process of edible oils. This process involves heating the oils to high temperatures, which can lead to the formation of glycidyl esters, including this compound .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized products.

Hydrolysis: In the presence of water and enzymes such as lipases, this compound can be hydrolyzed to produce glycidol and oleic acid.

Substitution: The epoxide ring in this compound can undergo nucleophilic substitution reactions, leading to the formation of different substituted products.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Hydrolysis: Enzymatic hydrolysis using lipases or acidic/basic hydrolysis conditions.

Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the epoxide ring under mild conditions.

Major Products Formed:

Oxidation: Various oxidized derivatives of this compound.

Hydrolysis: Glycidol and oleic acid.

Substitution: Substituted this compound derivatives depending on the nucleophile used

Scientific Research Applications

Introduction to Glycidyl Oleate

This compound is a glycidyl fatty acid ester, primarily derived from oleic acid. It is recognized for its significant applications in various scientific fields, including chemistry, biology, and food safety. This compound is particularly notable due to its potential mutagenic and carcinogenic effects, as well as its role as a contaminant in food products.

Scientific Research Applications

This compound has been extensively studied across several scientific domains:

- Chemistry : It serves as a model compound for studying the formation and behavior of glycidyl esters during food processing. This research is crucial for understanding how these compounds form under high-temperature conditions typical in oil deodorization processes .

- Biology : Investigations into this compound have revealed its potential mutagenic and carcinogenic properties. Studies have shown that glycidyl esters can be converted into glycidol, a known genotoxic agent, in vivo .

- Food Safety : this compound is monitored as a contaminant in edible oils and processed foods. Regulatory bodies have established methods for analyzing glycidyl esters to ensure food safety and compliance with health standards .

Industrial Applications

In industrial settings, this compound is produced during the deodorization of edible oils. This process involves heating oils to high temperatures, leading to the formation of glycidyl esters. Monitoring these compounds is essential for maintaining food quality and safety .

Toxicological Studies

Research has focused on the toxicological effects of this compound and its derivatives. The hydrolysis of this compound primarily yields glycidol, which poses health risks due to its carcinogenic nature . Animal studies have indicated that exposure to glycidyl esters may result in adverse health effects, necessitating further investigation into their safety profiles .

Data Tables

Case Study 1: Food Processing Impact

A study conducted by the Joint Research Centre (JRC) evaluated the occurrence of glycidyl esters in various edible oils during processing. The research highlighted the formation of these compounds at elevated temperatures, emphasizing the need for improved monitoring techniques to mitigate health risks associated with their consumption .

Case Study 2: Toxicological Assessment

Research published in Frontiers in Bioscience investigated the toxic effects of glycidyl esters on animal models. The findings indicated significant genotoxicity linked to exposure levels, reinforcing the importance of regulatory measures regarding these compounds in food products .

Mechanism of Action

Glycidyl oleate exerts its effects primarily through the reactive epoxide group. This group can form covalent bonds with nucleophilic sites in biological molecules, leading to potential mutagenic and carcinogenic effects. The compound can be hydrolyzed by lipases in the gastrointestinal tract to release glycidol, which is known for its genotoxicity .

Comparison with Similar Compounds

Comparison with Similar Glycidyl Esters

Structural and Physicochemical Properties

Glycidyl esters share a common epoxy group but differ in fatty acid chain length and saturation:

Key Differences :

- Chain Length and Saturation : Oleate’s unsaturated C18:1 chain increases reactivity during thermal degradation compared to saturated analogues .

- Analytical Detection : this compound exhibits distinct retention times (5.31 min) and precursor ions ([M + NH4]<sup>+</sup> = 356.3 m/z) in LC–MS, differentiating it from palmitate (4.77 min, 330.3 m/z) and stearate (7.65 min, 358.3 m/z) .

Formation in Food Processing

This compound is the predominant glycidyl ester formed during high-temperature cooking, surpassing palmitate, stearate, and linoleate in abundance:

Key Findings :

- Temperature Sensitivity : Oleate formation peaks at 210–250°C, correlating with oleic acid’s prevalence in cooking oils (e.g., palm, sunflower) .

- Matrix Dependency : In grilled saury and chicken, palmitate dominates due to higher saturated fat content, highlighting fatty acid source influence .

Bioactivity and Toxicity

Antimicrobial Activity:

Both this compound and palmitate exhibit antimicrobial properties, likely due to their epoxy-fatty acid structure disrupting microbial membranes . However, oleate’s unsaturated chain may enhance membrane penetration compared to saturated analogues.

Toxicity Profile:

| Compound | LD50 (mmol/kg bw) | Carcinogenicity (Mouse Model) |

|---|---|---|

| This compound | 9.9–10.9 | Sarcoma induction |

| Glycidol | 6.1 | Known carcinogen |

| 3-MCPD | 1.7 | Non-carcinogenic |

Key Insights :

- Moderate Toxicity : this compound is less acutely toxic than glycidol but more so than 3-MCPD esters .

- Carcinogenic Potential: Subcutaneous injections in mice induced sarcomas, though results require cautious interpretation due to methodological variability .

Analytical Recovery and Stability

Recovery rates in vegetable oils vary significantly:

| Compound | Matrix | Recovery (%) |

|---|---|---|

| This compound | Palm oil | 147.5 |

| Glycidyl stearate | Palm kernel oil | 82.7 |

Implications : High recovery for oleate suggests minimal matrix interference in LC–MS methods, aiding accurate quantification .

Biological Activity

Glycidyl oleate is a glycidyl fatty acid ester derived from oleic acid and glycidol. It is primarily recognized for its role as a processing contaminant in refined edible oils, resulting from high-temperature treatments during oil production. This compound has raised significant concerns regarding its biological activity, particularly in terms of genotoxicity and potential health implications.

- Chemical Formula : CHO

- Appearance : Colorless to slightly yellow clear liquid

- Molecular Weight : 330.54 g/mol

Sources and Formation

This compound is formed during the deodorization of vegetable oils, especially under high-temperature conditions. It can also be found in processed foods, including meats and snacks, where it may arise from frying or other cooking methods that involve high temperatures .

Genotoxicity and Carcinogenic Potential

Research indicates that this compound can be metabolized into glycidol, a compound known for its genotoxic properties. Studies have demonstrated that glycidol can induce DNA damage in various cell types, leading to concerns about its carcinogenic potential when consumed through food products .

Key Findings:

- Oxidative Stress : this compound has been shown to induce oxidative stress in cells, which can lead to cellular damage and inflammation .

- DNA Damage : In vivo studies have indicated that exposure to glycidyl esters, including this compound, results in the formation of glycidol–hemoglobin adducts, suggesting direct interactions with cellular components that could lead to mutagenesis .

Case Studies

-

Food Analysis Study :

- A study analyzing 48 commercially prepared foods found a correlation between the levels of glycidyl esters and 3-monochloropropane-1,2-diol esters (3-MCPDE), both of which are known contaminants in processed oils. The results indicated that higher concentrations of these contaminants were present in fried and processed foods .

-

Animal Studies :

- In a controlled animal study, mice were administered glycidyl fatty acid esters, leading to the measurement of diHOPrVal (a biomarker for glycidol exposure) in blood samples. Results showed significant increases in diHOPrVal levels after administration, reinforcing the link between dietary intake of this compound and potential health risks .

The biological activity of this compound appears to be mediated through several mechanisms:

- Conversion to Glycidol : Upon ingestion, this compound is hydrolyzed to glycidol, which then interacts with cellular macromolecules such as DNA.

- Induction of Reactive Oxygen Species (ROS) : this compound may promote the generation of ROS, leading to oxidative damage in cells .

Comparative Analysis with Other Glycidyl Esters

| Compound | Source | Genotoxicity | Health Implications |

|---|---|---|---|

| This compound | Edible oils | Yes | Potential carcinogen |

| Glycidyl Palmitate | Edible oils | Yes | Potential carcinogen |

| Glycidyl Stearate | Edible oils | Yes | Potential carcinogen |

Chemical Reactions Analysis

Hydrolysis Reactions

Glycidyl oleate hydrolyzes under enzymatic, acidic, or alkaline conditions to release glycidol and oleic acid.

Key Pathways

-

Research Findings :

Substitution Reactions

The epoxide ring undergoes nucleophilic substitution with amines, thiols, or alcohols.

Representative Reactions

-

Mechanistic Insight :

Oxidation Reactions

This compound oxidizes to form hydroxylated or carbonyl-containing products.

Oxidation Pathways

-

Stability Concerns :

Thermal Degradation

At temperatures >200°C (e.g., during oil refining), this compound decomposes into mutagenic compounds.

Degradation Products

| Process | Temperature | Products | Health Impact | Source |

|---|---|---|---|---|

| Deodorization | 220–260°C | Glycidol, Acrolein | Genotoxic and carcinogenic | |

| Frying | 180–200°C | 3-MCPD esters, Aldehydes | Linked to renal toxicity |

-

Mitigation Strategies :

Synthetic Routes

This compound is synthesized via esterification or transesterification.

Comparative Reactivity

This compound’s reactivity differs from structurally similar esters:

Analytical Challenges

Direct quantification of this compound in oils requires LC-MS/MS due to matrix interference . Indirect methods (e.g., hydrolysis to glycidol) show variability (±15%) depending on oil composition .

Q & A

Basic Research Questions

Q. What are the standard analytical methods for detecting and quantifying glycidyl oleate in complex matrices such as edible oils?

this compound (GO) is commonly analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its sensitivity and specificity. Sample preparation involves lipid extraction, purification via solid-phase extraction (SPE), and derivatization if necessary. For validation, spiked samples (e.g., 0.5–1.0 mg/kg glycidol equivalents) are used to assess repeatability (RSD < 10%) and intermediate precision across different analysts and days . Deuterated internal standards, such as this compound-d5, enhance quantification accuracy by correcting matrix effects .

Q. How is this compound synthesized in laboratory settings for research purposes?

GO is synthesized via esterification of oleic acid with glycidol, often catalyzed by solid acids (e.g., sulfuric acid supported on activated carbon). The reaction conditions (temperature, catalyst concentration, and molar ratios) are optimized to maximize yield. Structural confirmation requires Fourier-transform infrared spectroscopy (FTIR) for functional group analysis and nuclear magnetic resonance (NMR) for molecular characterization .

Q. What methodologies are employed to characterize the structural and purity profile of this compound?

Purity assessment combines chromatographic techniques (HPLC with UV/ELSD detection) and mass spectrometry. Structural elucidation uses FTIR to identify epoxy and ester groups, while ¹H NMR confirms proton environments (e.g., epoxide ring protons at δ 3.1–3.3 ppm). For high-purity standards (>98%), batch-to-batch consistency is validated using certified reference materials and interlaboratory comparisons .

Advanced Research Questions

Q. How can contradictions in this compound formation under varying thermal conditions be resolved?

Thermal studies in food matrices (e.g., baked goods) reveal GO formation peaks at 170–210°C but absence at 250°C, likely due to matrix-specific degradation pathways or competing reactions (e.g., oxidation). Experimental design must control for factors like moisture content, fatty acid composition, and heating duration. Data normalization to precursor concentrations and use of kinetic models (e.g., Arrhenius equations) help reconcile discrepancies .

Q. What safety protocols are recommended for handling this compound, given structural analogs’ carcinogenic potential?

While GO itself is not classified as carcinogenic, its structural analogs (e.g., glycidyl methacrylate, Group 2A by IARC) warrant caution. Researchers should use personal protective equipment (PPE), conduct experiments in fume hoods, and monitor airborne epoxy compounds. Long-term toxicity studies should follow OECD guidelines, including in vitro genotoxicity assays (e.g., Ames test) and in vivo rodent models .

Q. How can isotopic labeling (e.g., deuterated this compound) enhance mechanistic studies of its formation and metabolism?

Deuterated GO (e.g., this compound-d5) serves as a tracer in mass spectrometry to distinguish endogenous vs. exogenous sources in metabolic pathways. It improves quantification in complex biological matrices and enables tracking of reaction intermediates (e.g., epoxide ring-opening products). Isotopic dilution assays also reduce matrix interference in food and environmental samples .

Q. What experimental strategies address challenges in quantifying low-abundance this compound in lipid-rich samples?

To overcome lipid interference, researchers employ sequential purification steps: (1) saponification to hydrolyze triglycerides, (2) SPE with C18 cartridges to isolate GO, and (3) derivatization with bromine or phenylboronic acid to enhance MS detectability. Method validation includes spike-recovery tests (80–120% recovery) and cross-validation with independent labs .

Properties

IUPAC Name |

oxiran-2-ylmethyl (Z)-octadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H38O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(22)24-19-20-18-23-20/h9-10,20H,2-8,11-19H2,1H3/b10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWYIWOYBERNXLX-KTKRTIGZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OCC1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H38O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101031637 | |

| Record name | Glycidyl oleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101031637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5431-33-4 | |

| Record name | Glycidyl oleate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5431-33-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycidyl oleate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005431334 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycidyl oleate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13542 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glycidyl oleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101031637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-epoxypropyl oleate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.171 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCIDYL OLEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G0I0157S14 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.